molecular formula C11H17N3O5S B228110 2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE

2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE

Cat. No.: B228110
M. Wt: 303.34 g/mol
InChI Key: SDUQMWRRQZUKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide is a complex organic compound that features a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, a dimethylhydrazine group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE typically involves multiple steps, starting from 3,4-dimethoxybenzoic acid. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H17N3O5S

Molecular Weight

303.34 g/mol

IUPAC Name

N//'-(dimethylsulfamoyl)-3,4-dimethoxybenzohydrazide

InChI

InChI=1S/C11H17N3O5S/c1-14(2)20(16,17)13-12-11(15)8-5-6-9(18-3)10(7-8)19-4/h5-7,13H,1-4H3,(H,12,15)

InChI Key

SDUQMWRRQZUKMT-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CN(C)S(=O)(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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